4-methylbenzenesulfonic acid;N-methylcyclohexanamine
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Overview
Description
4-methylbenzenesulfonic acid;N-methylcyclohexanamine is a compound that combines the properties of both 4-methylbenzenesulfonic acid and N-methylcyclohexanamine. 4-methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is an organic compound with the formula CH₃C₆H₄SO₃H. It is a white, hygroscopic solid that is soluble in water and other polar solvents. N-methylcyclohexanamine is an organic compound with the formula C₇H₁₅N, commonly used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methylbenzenesulfonic acid is typically prepared by the sulfonation of toluene using sulfuric acid or oleum. The reaction is carried out under controlled conditions to ensure the selective formation of the para-substituted product. The reaction can be represented as follows:
CH3C6H5+SO3→CH3C6H4SO3H
N-methylcyclohexanamine can be synthesized by the reductive amination of cyclohexanone with methylamine. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of 4-methylbenzenesulfonic acid involves the continuous sulfonation of toluene in a reactor, followed by purification steps to remove impurities. The product is then crystallized and dried to obtain the final solid form.
N-methylcyclohexanamine is produced on an industrial scale by the catalytic hydrogenation of N-methylcyclohexanone. The process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form salts.
Substitution: Undergoes electrophilic aromatic substitution reactions.
N-methylcyclohexanamine undergoes reactions such as:
Reductive Amination: Formation of secondary amines.
Acylation: Reacts with acyl chlorides to form amides.
Alkylation: Reacts with alkyl halides to form tertiary amines.
Common Reagents and Conditions
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Neutralization: Bases such as sodium hydroxide.
Reductive Amination: Reducing agents like sodium cyanoborohydride.
Major Products
Esterification: Formation of esters such as methyl 4-methylbenzenesulfonate.
Neutralization: Formation of salts like sodium 4-methylbenzenesulfonate.
Reductive Amination: Formation of secondary amines like N-methylcyclohexylamine.
Scientific Research Applications
4-methylbenzenesulfonic acid is widely used in organic synthesis as a catalyst for various reactions, including esterification and transesterification. It is also used in the production of pharmaceuticals, dyes, and resins.
N-methylcyclohexanamine is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a corrosion inhibitor and in the production of rubber chemicals.
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid involves its role as a strong acid, which can donate protons to facilitate various chemical reactions. It acts as a catalyst in esterification and transesterification reactions by protonating the carbonyl group of the ester or acid, making it more electrophilic and susceptible to nucleophilic attack.
N-methylcyclohexanamine acts as a nucleophile in various chemical reactions, where it donates its lone pair of electrons to form new chemical bonds. It can also act as a base, accepting protons in acid-base reactions.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar to 4-methylbenzenesulfonic acid but lacks the methyl group.
Cyclohexylamine: Similar to N-methylcyclohexanamine but lacks the methyl group on the nitrogen atom.
Uniqueness
4-methylbenzenesulfonic acid is unique due to its strong acidic properties and its ability to act as a catalyst in various organic reactions. N-methylcyclohexanamine is unique due to its structure, which allows it to act as both a nucleophile and a base in chemical reactions.
Properties
CAS No. |
62316-86-3 |
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Molecular Formula |
C14H23NO3S |
Molecular Weight |
285.40 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;N-methylcyclohexanamine |
InChI |
InChI=1S/C7H15N.C7H8O3S/c1-8-7-5-3-2-4-6-7;1-6-2-4-7(5-3-6)11(8,9)10/h7-8H,2-6H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
GRKXMLZNTQLUFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CNC1CCCCC1 |
Origin of Product |
United States |
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